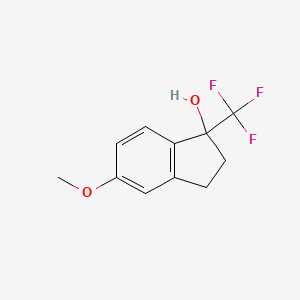
5-Methoxy-1-(trifluoromethyl)-1-indanol
Descripción general
Descripción
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. It contains a methoxy group, a trifluoromethyl group, and an indene backbone, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(trifluoromethyl)-1-indanol typically involves multiple steps. One common method includes the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride.
Preparation of 1-halo-4-methoxyl butane: This involves the reaction of 1-chloro-4-methoxy butane with magnesium to form a Grignard reagent.
Formation of the target compound: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted indenes.
Aplicaciones Científicas De Investigación
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, its trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent inhibitor in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1-(4-trifluoromethyl)phenyl-1-pentanone: This compound shares a similar structure but differs in its backbone, leading to different chemical properties and applications.
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Another similar compound with a tetrahydronaphthalene backbone, which affects its reactivity and biological activity.
Uniqueness
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene backbone combined with the methoxy and trifluoromethyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
5-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Clave InChI |
ITSJGTVWYFIFMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














